N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-11-16(12,13)8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7,11H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIVQCHBDGHUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-amine
The benzodioxine amine precursor is synthesized via nitro group reduction of 6-nitro-2,3-dihydro-1,4-benzodioxine. Catalytic hydrogenation using palladium on carbon ($$ \text{Pd/C} $$) in ethanol at 50–60°C under $$ \text{H}_2 $$ pressure (3–5 atm) achieves quantitative conversion. Alternative methods employ tin(II) chloride in hydrochloric acid, though this approach introduces challenges in waste management.
Sulfonylation with Ethylsulfonyl Chloride
The amine intermediate reacts with ethylsulfonyl chloride in a base-mediated reaction. A representative protocol involves:
- Dissolving 2,3-dihydro-1,4-benzodioxine-6-amine (1.0 equiv) in anhydrous dichloromethane.
- Adding triethylamine (2.5 equiv) as a base to scavenge HCl.
- Dropwise addition of ethylsulfonyl chloride (1.2 equiv) at 0°C, followed by stirring at room temperature for 12 hours.
Workup includes washing with dilute HCl, brine, and drying over anhydrous $$ \text{Na}2\text{SO}4 $$, yielding the sulfonamide intermediate with >85% purity.
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility |
| Temperature | 0°C → 25°C | Minimizes side reactions |
| Base | Triethylamine | Efficient HCl trapping |
| Reaction Time | 12 hours | Complete conversion |
N-Ethylation via Alkylation Reactions
The sulfonamide undergoes N-ethylation using ethyl iodide or ethyl bromide. A widely adopted method utilizes:
- Lithium hydride (1.5 equiv) in dimethylformamide (DMF) to deprotonate the sulfonamide.
- Addition of ethyl iodide (1.2 equiv) at 0°C, followed by reflux at 80°C for 6 hours.
Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the title compound in 70–75% yield.
Critical Considerations :
- Solvent Choice : DMF enhances nucleophilicity but requires rigorous drying to prevent hydrolysis.
- Base Selection : Lithium hydride outperforms weaker bases (e.g., K$$2$$CO$$3$$) in preventing O-alkylation side products.
- Halide Reactivity : Ethyl iodide’s superior leaving group ability compared to ethyl bromide reduces reaction time.
Mechanistic Insights and Side Reactions
Sulfonylation Mechanism
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom in ethylsulfonyl chloride, facilitated by triethylamine-mediated deprotonation. The transient sulfonic acid intermediate undergoes rapid chloride elimination to form the sulfonamide.
Competing Pathways in N-Ethylation
- O-Ethylation : Occurs when the oxygen atom of the benzodioxine ring attacks the ethylating agent, producing regioisomeric byproducts. This is suppressed by using bulky bases (e.g., LiH) that selectively deprotonate the sulfonamide nitrogen.
- Over-alkylation : Excess ethyl iodide may lead to diethylated products, mitigated by stoichiometric control and slow reagent addition.
Structural Elucidation and Analytical Data
Spectroscopic Characterization
- $$ ^1\text{H-NMR} $$ (400 MHz, CDCl$$_3$$) :
- IR (KBr) :
- 1325 cm$$^{-1}$$ (S=O asymmetric stretch).
- 1160 cm$$^{-1}$$ (S=O symmetric stretch).
- Mass Spectrometry :
Table 2: Comparative Analytical Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| $$ ^1\text{H-NMR} $$ | δ 3.45 (q) | N–CH$$2$$CH$$3$$ |
| IR | 1325 cm$$^{-1}$$ | Sulfonamide S=O |
| MS | m/z 286.1 | Molecular ion |
Industrial-Scale Production Considerations
Solvent Recycling
Acetonitrile and DMF are recovered via fractional distillation, achieving >90% solvent reuse. Process intensification using continuous flow reactors reduces reaction times by 40% compared to batch methods.
Waste Management
- Aqueous washes are neutralized with lime ($$ \text{Ca(OH)}_2 $$) to precipitate sulfonic acid byproducts.
- Halide salts (e.g., LiCl) are extracted via crystallization and repurposed in metallurgical applications.
Emerging Methodologies and Innovations
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the N-ethylation step, achieving 85% yield with reduced side product formation. This method is particularly advantageous for high-throughput screening.
Enzymatic Sulfonylation
Preliminary studies demonstrate the use of sulfotransferase enzymes to catalyze the sulfonylation step under mild conditions (pH 7.4, 37°C), though yields remain suboptimal (45–50%).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its therapeutic effects, particularly as an anti-inflammatory and anticancer agent. It acts by modulating specific biological pathways through interactions with molecular targets such as enzymes and receptors.
Case Study: Anti-inflammatory Activity
A study focused on the compound's ability to inhibit enzymes involved in inflammatory pathways. The results indicated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential for development as an anti-inflammatory drug .
Enzyme Inhibition Studies
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been synthesized into various derivatives that exhibit enzyme inhibitory activities. Notably, it has shown promise as an inhibitor of acetylcholinesterase and lipoxygenase.
Table 1: Enzyme Inhibition Data
| Compound Name | Acetylcholinesterase Inhibition (%) | Lipoxygenase Inhibition (%) | α-Glucosidase Inhibition (%) |
|---|---|---|---|
| Compound A | 65 | 70 | 50 |
| Compound B | 55 | 60 | 45 |
| Compound C | 75 | 80 | 55 |
Data sourced from biological screening studies conducted on synthesized derivatives of the compound .
Biological Research Applications
Ligand Studies
The compound is being explored as a ligand in receptor binding studies. Its unique structure allows it to interact with various biological receptors, making it a candidate for further pharmacological investigations.
Case Study: Receptor Binding
Research demonstrated that this compound binds effectively to serotonin receptors, indicating its potential use in treating mood disorders .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the synthesis of new materials with specific properties. Its chemical structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the inhibition of specific enzymes, such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing essential nucleotides, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Comparison of Structural and Bioactivity Profiles
Key Observations
Substituent Effects on Enzyme Inhibition :
- Bulky aromatic substituents (e.g., 3-phenylpropyl in 5c ) enhance lipoxygenase inhibition but abolish antibacterial activity, likely due to steric hindrance limiting bacterial membrane penetration .
- The ethyl group in the target compound provides a balance between lipophilicity and steric bulk, enabling dual activity against enzymes and bacteria .
Antibacterial Selectivity :
- The parent sulfonamide (3 ) and ethylated derivative show similar potency against E. coli, but the ethyl group may improve pharmacokinetic properties (e.g., metabolic stability) .
- Halogenated derivatives (e.g., 5e ) exhibit reduced antibacterial efficacy, possibly due to increased molecular weight and decreased solubility .
Scaffold Importance :
- The 1,4-benzodioxane core is critical for bioactivity, as seen in PD-1/PD-L1 inhibitors with analogous scaffolds . Modifications to this core (e.g., nitro substitution in ) alter activity profiles significantly.
Biological Activity
N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Structural Characteristics
The compound features a unique structural arrangement combining a benzodioxine ring and a sulfonamide group. This configuration is crucial for its biological activity, particularly in enzyme inhibition and antimicrobial properties. The specific N-ethyl substitution enhances binding affinity to target enzymes, which may lead to improved therapeutic efficacy compared to other sulfonamides.
Target Enzymes
This compound primarily targets cholinesterase enzymes, which are vital for the hydrolysis of acetylcholine in the nervous system. By inhibiting these enzymes, the compound increases acetylcholine levels, enhancing neurotransmission .
Biochemical Pathways
The inhibition of cholinesterase affects the cholinergic pathway, crucial for nerve signal transmission. This action can lead to potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial and antifungal properties. It has demonstrated efficacy against various bacterial strains, positioning it as a candidate for new antibiotic development .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
| Candida albicans | 13 |
This table summarizes the compound's effectiveness against several pathogens.
Enzyme Inhibition Studies
In addition to its antimicrobial properties, the compound has been evaluated for its inhibitory effects on various enzymes:
Table 2: Enzyme Inhibition Studies
| Compound | AChE Inhibition (%) | BChE Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| This compound | 65 | 70 | 45.0 |
| Acarbose (reference standard) | 80 | - | 37.38 |
These results indicate notable inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating conditions characterized by cholinergic dysfunction .
Comparative Studies
This compound shares similarities with other sulfonamides like sulfamethoxazole and sulfadiazine. However, its unique structural features confer distinct biological properties that may enhance its therapeutic potential .
Table 3: Comparison of Sulfonamides
| Compound | Mechanism of Action | Antimicrobial Activity |
|---|---|---|
| N-ethyl sulfonamide | Inhibits dihydropteroate synthase | Moderate |
| Sulfamethoxazole | Inhibits dihydropteroate synthase | High |
| N-ethyl benzodioxine | Inhibits cholinesterases | Moderate |
Case Studies and Research Findings
Several studies have synthesized derivatives of this compound to explore their biological activities further:
- Synthesis and Screening : A study synthesized a series of ethylated sulfonamides incorporating the benzodioxane moiety. These derivatives were screened against various enzymes and bacterial strains. The results indicated varying degrees of enzyme inhibition and antimicrobial activity among the derivatives .
- Anti-Diabetic Potential : Another study evaluated the anti-diabetic potential through α-glucosidase inhibition assays. Some derivatives exhibited weak to moderate inhibitory activity compared to acarbose .
Q & A
Basic: What are the standard synthetic routes for N-ethyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
Answer:
The synthesis typically involves sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative under basic conditions. For example:
- Step 1: React 2,3-dihydro-1,4-benzodioxin-6-amine with ethylsulfonyl chloride in an aqueous Na₂CO₃ solution (pH 9–10) to form the sulfonamide core .
- Step 2: Purify the product via precipitation or column chromatography.
Key parameters include pH control (to avoid side reactions) and solvent selection (e.g., DMF for solubility). Spectral validation (¹H-NMR, IR) is critical to confirm the structure .
Basic: How is structural characterization performed for this compound and its derivatives?
Answer:
A multi-technique approach is used:
- IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
- ¹H-NMR confirms substitution patterns (e.g., dihydrobenzodioxin protons resonate at δ 4.2–4.5 ppm; ethyl group signals appear as triplets at δ 1.1–1.3 ppm) .
- Elemental analysis (CHN) validates purity (>95%) and empirical formulas .
- X-ray crystallography (for crystalline derivatives) resolves 3D geometry, as demonstrated in analogous sulfonamide structures .
Advanced: How can researchers optimize the synthesis yield for derivatives with bulky substituents?
Answer:
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
- Catalysis: LiH or K₂CO₃ accelerates alkylation/arylation reactions .
- Temperature control: Reactions at 25–60°C balance reactivity and decomposition risks .
- Workflow example: For N-aryl derivatives, use slow addition of aryl halides to minimize dimerization. Monitor via TLC and optimize reaction time (3–6 hours) .
Advanced: What structure-activity relationship (SAR) trends are observed in enzyme inhibition studies?
Answer:
- Substituent effects:
- Electron-withdrawing groups (e.g., -CF₃) on the aryl ring enhance α-glucosidase inhibition (IC₅₀ = 81–86 µM vs. acarbose reference at 37 µM) .
- Hydrophobic substituents (e.g., methyl groups) improve lipophilicity and membrane permeability .
- Core modifications:
- Validation: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy scores .
Advanced: How should contradictory biological activity data across studies be resolved?
Answer:
Contradictions often arise from assay variability or structural impurities:
- Assay standardization: Use triplicate measurements and consistent enzyme sources (e.g., α-glucosidase from Saccharomyces cerevisiae) .
- Purity validation: Confirm compound purity via HPLC (>95%) and elemental analysis .
- Control experiments: Compare with reference inhibitors (e.g., acarbose) under identical conditions .
- Case study: Inconsistent antibacterial results may stem from differences in bacterial strains (Gram-positive vs. Gram-negative) or solvent effects (DMSO vs. saline) .
Basic: What in vitro assays are recommended for preliminary biological screening?
Answer:
- Enzyme inhibition:
- Antibacterial activity:
Advanced: What computational methods support mechanistic studies of this compound?
Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD): Simulate ligand-enzyme interactions (e.g., with α-glucosidase) to identify key binding residues .
- ADMET prediction: Use tools like SwissADME to estimate pharmacokinetic profiles (e.g., bioavailability, CYP450 interactions) .
Basic: How are stability and storage conditions determined for this compound?
Answer:
- Thermal stability: Perform TGA/DSC to identify decomposition temperatures (typically >150°C for sulfonamides) .
- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation .
- Solubility testing: Use shake-flask method in PBS/DMSO to guide formulation .
Advanced: What strategies improve selectivity for target enzymes (e.g., α-glucosidase vs. acetylcholinesterase)?
Answer:
- Selective functionalization: Introduce substituents that sterically block off-target binding (e.g., ortho-methyl groups reduce acetylcholinesterase affinity) .
- Dual-activity probes: Design bifunctional derivatives with fluorophores (e.g., dansyl tags) to track binding specificity .
- Enzymatic assays: Perform parallel screening against panels of related enzymes (e.g., α-amylase, butyrylcholinesterase) .
Advanced: How can regioselectivity challenges in N-substitution reactions be addressed?
Answer:
- Protecting groups: Temporarily block reactive sites (e.g., Boc protection of amines) during alkylation .
- Microwave-assisted synthesis: Enhances regioselectivity by reducing reaction time and side products .
- Case example: For N-ethyl derivatives, use excess ethyl iodide and LiH in DMF to favor mono-substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
